Manganous nitrate hexahydrate
Description
Contextual Significance within Inorganic Chemistry and Materials Science
In the realm of inorganic chemistry, manganous nitrate (B79036) hexahydrate is a fundamental source of manganese(II) ions. ontosight.ai It serves as a starting material for the synthesis of various manganese compounds. imarcgroup.com For instance, it is a precursor to manganese carbonate, which is used in the production of fertilizers and as a colorant. wikipedia.org The compound's utility stems from its role as a water-soluble salt that can be used in reactions to produce other manganese salts and oxides through precipitation or decomposition. americanelements.comncats.io The thermal decomposition of manganese(II) nitrate solutions at elevated temperatures yields manganese dioxide (MnO₂), a compound of immense industrial importance. ncats.io
The significance of manganous nitrate hexahydrate is particularly pronounced in materials science, where it is a versatile precursor for a variety of functional materials. ontosight.aiimarcgroup.com Its applications are extensive and continue to expand:
Battery Technology: It is a critical component in the production of manganese dioxide (MnO₂), which serves as a cathode material in alkaline and lithium-ion batteries. bluegrasschemical.comsigmaaldrich.com The quality of the MnO₂ derived from this precursor directly impacts battery performance and longevity. bluegrasschemical.com
Supercapacitors: Researchers utilize this compound to synthesize manganese dioxide and complex perovskite manganite oxide nanocomposites for supercapacitor applications, which benefit from high specific capacitance and excellent cycling stability. sigmaaldrich.com
Catalysis: The compound is used to create manganese oxides that act as effective catalysts in various chemical reactions, including oxidation-reduction processes in organic synthesis. bluegrasschemical.comchemicalbook.com
Ceramics and Pigments: It is employed as a colorant in the ceramics industry and for the preparation of high-quality pigments. imarcgroup.comncats.io
Historical Perspectives and Evolution of Research Applications
The study of manganese compounds dates back to the 18th century, with the element's formal recognition in 1774. americanelements.com Early applications of manganese compounds included pigments and glassmaking. manganese.org The use of manganese nitrate, in particular, has evolved from traditional applications to a key role in cutting-edge research.
Initially, its utility was primarily in the creation of other basic manganese compounds, such as colorants for ceramics and as a component in fertilizers. imarcgroup.combluegrasschemical.com The historical development saw its use in producing manganese dioxide for early battery technologies, like the Leclanché dry cell developed in the late 19th century. manganese.org
Contemporary research has significantly broadened the scope of its applications, moving into the realm of advanced materials and nanotechnology. americanelements.com A notable shift is its use as a precursor for nanoscale materials with tailored properties. americanelements.com Recent and innovative research findings highlight this evolution:
Phase Change Materials (PCMs): Studies have investigated this compound as a potential PCM for thermal energy storage in cooling systems. researchgate.netnii.ac.jp Its favorable melting point and heat of fusion make it a candidate for storing and releasing thermal energy, addressing challenges in energy demand management. researchgate.net
Advanced Electrolytes: In a departure from its traditional role as a precursor for solid electrodes, recent research has explored using a concentrated manganese nitrate solution as a deep eutectic solvent, functioning as a safe, cost-effective, and efficient electrolyte in supercapacitors. sigmaaldrich.com
Complex Oxide Synthesis: Modern synthesis methods, such as the Pechini sol-gel method, use this compound to create novel nanostructures of mixed metal oxides for applications like environmental remediation.
This progression from a simple inorganic salt to a sophisticated tool in nanotechnology and energy research underscores the compound's enduring and evolving importance in the scientific landscape.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | Mn(NO₃)₂·6H₂O | ontosight.aiavantorsciences.com |
| Molecular Weight | 287.04 g/mol | americanelements.comavantorsciences.com |
| Appearance | Pale pink crystalline solid | ontosight.aitropag.com |
| Melting Point | 26 °C (approx.) | americanelements.comtropag.com |
| Boiling Point | 129.4 °C | americanelements.comtropag.com |
| Density | 1.82 g/cm³ | americanelements.com |
| Solubility | Highly soluble in water | ontosight.aichemicalbook.com |
Table 2: Research Applications of this compound in Materials Synthesis
| Application Area | Synthesized Material | Research Focus | References |
|---|---|---|---|
| Battery Technology | Manganese Dioxide (MnO₂), δ-MnO₂ | Cathode material for alkaline and Li-ion batteries; high-performance anodes. | bluegrasschemical.comsigmaaldrich.com |
| Supercapacitors | Manganese Dioxide (MnO₂), DyMnO₃ | Flexible micro-supercapacitors; high specific capacitance materials. | sigmaaldrich.com |
| Catalysis | Manganese Oxides | Oxidizing agent in chemical synthesis; petrochemical cracking. | bluegrasschemical.comchemicalbook.comshepchem.com |
| Energy Storage | Phase Change Material (PCM) | Thermal energy storage for cooling systems. | researchgate.netnii.ac.jp |
| Electronics | Electronic Components | General precursor for electronic materials. | chemicalbook.com |
| Coatings | Metal Surface Treatment | Phosphorous treatment for corrosion and wear resistance. | chemicalbook.comshepchem.com |
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHJSXMVZVZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MnN2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169093 | |
| Record name | Manganese dinitrate hexahydrate | |
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Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17141-63-8 | |
| Record name | Manganese dinitrate hexahydrate | |
| Source | ChemIDplus | |
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| Record name | Manganese dinitrate hexahydrate | |
| Source | EPA DSSTox | |
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| Record name | Manganese(II) nitrate hexahydrate | |
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| Record name | MANGANESE DINITRATE HEXAHYDRATE | |
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Methodologies for the Synthesis and Derivatization of Manganous Nitrate Hexahydrate
Direct Synthesis Routes for Manganous Nitrate (B79036) Hydrates
The direct synthesis of manganous nitrate hydrates involves the reaction of manganese precursors with a nitrate source, followed by controlled crystallization to obtain the desired hydrate (B1144303) form.
Reaction Pathways from Manganese Precursors
Manganous nitrate can be prepared through several reaction pathways, primarily involving the dissolution of manganese compounds in nitric acid. Common manganese precursors include manganese dioxide (MnO₂), manganese(II) carbonate (MnCO₃), and other manganese salts.
One established industrial method involves the reaction of manganese dioxide with nitrogen dioxide. wikipedia.org In this redox reaction, manganese is reduced from the +4 oxidation state to +2, while nitrogen dioxide is oxidized. wikipedia.org Another common laboratory and industrial-scale synthesis involves reacting manganese(II) carbonate with dilute nitric acid. ncats.io This acid-base reaction yields manganous nitrate, carbon dioxide, and water.
The choice of precursor often depends on factors like cost, availability, and the desired purity of the final product. For instance, using high-purity manganese metal or manganese(II) oxide can lead to a higher purity manganous nitrate solution.
Crystallization Control for Specific Hydrates
Manganese nitrate can exist in several hydrated forms, with the hexahydrate (Mn(NO₃)₂·6H₂O) and tetrahydrate (Mn(NO₃)₂·4H₂O) being the most common. wikipedia.org The hexahydrate features octahedral [Mn(H₂O)₆]²⁺ cations. wikipedia.org Controlling the crystallization process is crucial to isolate a specific hydrate.
The formation of a particular hydrate is influenced by factors such as temperature and the concentration of the manganous nitrate solution. The hexahydrate has a melting point of 25.8°C. google.com To obtain crystalline manganous nitrate hydrate, a melt of the corresponding composition is typically cooled. google.com One method to produce loose crystals involves adding solid carbon dioxide to a melt of manganous nitrate hydrate and stirring the mixture. The evaporation of the solid carbon dioxide provides the necessary cooling effect to solidify the hydrate, while the evolved gas prevents the crystals from agglomerating. google.com
| Hydrate | Formula | Melting Point (°C) |
| Hexahydrate | Mn(NO₃)₂·6H₂O | 25.8 |
| Tetrahydrate | Mn(NO₃)₂·4H₂O | ~26 |
| Trihydrate | Mn(NO₃)₂·3H₂O | 35.5 |
| Data sourced from multiple studies. google.comsmolecule.com |
Advanced Synthetic Approaches Utilizing Manganous Nitrate Hexahydrate as Precursor
This compound serves as a versatile precursor for the synthesis of a wide range of advanced materials, particularly nanomaterials and complex oxides, due to its high solubility in water and other solvents. ontosight.aiamericanelements.com
Co-precipitation Techniques for Oxide Nanomaterial Synthesis
Co-precipitation is a widely used method for synthesizing mixed-metal oxide nanoparticles due to its simplicity, low cost, and ability to produce high-purity, highly dispersed nanoparticles. mdpi.comauspublishers.com.au In this technique, a solution containing the desired metal cations, including manganese from this compound, is prepared. A precipitating agent, such as sodium hydroxide (B78521) or ammonia (B1221849), is then added to induce the simultaneous precipitation of the metal hydroxides or carbonates. mdpi.comrsc.org
For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been synthesized by co-precipitating a solution of manganous nitrate and iron nitrate with sodium hydroxide at a controlled pH. rsc.org The resulting precipitate is then washed, dried, and often calcined to form the final oxide nanomaterial. The properties of the synthesized nanoparticles, such as crystal structure and particle size, can be tuned by controlling parameters like pH, temperature, and reactant concentrations. rsc.org
Solvothermal and Hydrothermal Methods in Nanostructure Fabrication
Solvothermal and hydrothermal methods are powerful techniques for synthesizing a variety of nanostructured materials with controlled morphologies and high crystallinity. rsc.orgmdpi.com These methods involve a chemical reaction in a closed vessel (autoclave) where a solvent is heated above its boiling point, creating high pressure. ijnnonline.net When water is the solvent, the method is termed hydrothermal. ijnnonline.net
This compound is frequently used as the manganese source in these syntheses. For instance, various morphologies of magnesium oxide (MgO) nanostructures, including rod-like and needle-like shapes, have been achieved through a hydrothermal approach using magnesium nitrate hexahydrate as a precursor. mdpi.com The precise control over temperature and pressure allows for the fabrication of hierarchical 3D nanostructures. rsc.org This method is advantageous for its ability to produce materials with enhanced crystallinity compared to techniques like co-precipitation. mdpi.com
Sol-Gel Routes, Including Pechini Method, for Complex Oxides
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. A common variation is the Pechini method, which is particularly effective for synthesizing complex multi-component oxides. rsc.orgunit.no This method involves the formation of a polymeric resin containing a homogeneous distribution of the desired metal cations.
In a typical Pechini process, metal salts, such as this compound, are dissolved in a solution containing a chelating agent, commonly citric acid, and a polyhydroxyl alcohol, such as ethylene (B1197577) glycol. nih.govresearchgate.net The citric acid forms stable chelates with the metal cations. Upon heating, a polyesterification reaction occurs between the chelated metal complexes and the ethylene glycol, resulting in a cross-linked polymeric resin. unit.no This process immobilizes the metal cations in a homogeneous matrix. Subsequent calcination of the resin at high temperatures burns off the organic components, yielding a fine, homogeneous, and often nanocrystalline complex oxide powder. rsc.org This method has been successfully employed to synthesize materials like MgMn₂O₄/Mn₂O₃ nanostructures. rsc.org
| Synthesis Method | Key Features | Resulting Materials |
| Co-precipitation | Simple, low-cost, high-purity nanoparticles. mdpi.comauspublishers.com.au | Mixed-metal oxide nanoparticles (e.g., MnFe₂O₄). rsc.org |
| Solvothermal/Hydrothermal | High crystallinity, controlled morphology. rsc.orgmdpi.com | 3D nanostructures, various oxide morphologies (e.g., MgO). rsc.orgmdpi.com |
| Sol-Gel (Pechini) | Homogeneous multi-component oxides, nanocrystalline powders. rsc.orgunit.no | Complex oxides (e.g., MgMn₂O₄/Mn₂O₃). rsc.org |
| A summary of advanced synthetic approaches using this compound. |
Electrodeposition Processes for Thin Films and Nanostructures
Electrodeposition is a versatile technique for fabricating thin films and nanostructures directly onto conductive substrates. Manganous nitrate is a common precursor in aqueous solutions for the electrochemical deposition of manganese-based materials. The process typically involves applying a potential to a working electrode submerged in a solution containing manganous nitrate, leading to the formation of a solid film on the electrode surface.
The mechanism of deposition can vary. For instance, in the electrodeposition of manganese-molybdenum mixed oxide thin films, the process begins with the electrooxidation of Mn²⁺ ions and water to form manganese oxide and protons. These protons then react with molybdate (B1676688) anions (MoO₄²⁻) in the solution, leading to a condensation reaction that forms polyoxomolybdate. This product then co-precipitates with the manganese oxide onto the electrode. nih.gov The resulting films exhibit pseudocapacitive behavior, which is attributed to the reversible insertion and extraction of hydrated protons during the oxidation and reduction of Mn³⁺/Mn⁴⁺ within the film. nih.gov
In the case of depositing Mn-Co-based nanofilms on nickel foam, an aqueous solution of manganese and cobalt nitrates is used. rsc.org Applying a potential greater than -1 V versus a silver/silver chloride (Ag/AgCl) electrode initiates the reduction of nitrate ions and the hydrogen evolution reaction. Both reactions increase the local concentration of hydroxide ions (OH⁻), which then react with the Mn²⁺ and Co²⁺ ions to form their respective hydroxides, Mn(OH)₂ and Co(OH)₂, on the electrode surface. rsc.org
The properties of the electrodeposited films are highly dependent on the deposition parameters, such as the concentration of precursors, the applied potential or current density, and the deposition time. For example, in the synthesis of MnO₂ thin films for supercapacitor applications, an amorphous birnessite δ-MnO₂ structure can be achieved, which demonstrates high specific capacitance. nih.gov
| Deposited Material | Precursors | Substrate | Deposition Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Mn-Mo mixed oxide | Manganese(II) solutions, Molybdate anion (MoO₄²⁻) | Platinum | Anodic deposition by potential cycling (0 to +1.0 V vs Ag/AgCl) | Film exhibits pseudocapacitive behavior due to reversible proton insertion/extraction. | nih.gov |
| Mn-Co nanofilms | Manganous nitrate, Cobalt nitrate | Nickel foam | Potentiostatic electrodeposition | Formation of hydroxides on the surface leads to the nanofilm. | rsc.org |
| δ-MnO₂ | Manganous nitrate | Stainless Steel | Electrochemical deposition | Amorphous birnessite structure with high specific capacitance (439 F g⁻¹). | nih.gov |
| MnOx, α-Mn₂O₃, Mn₃O₄ | MnSO₄, Na₂SO₄ | F:SnO₂/glass | Galvanostatic deposition (0.25 mA/cm²) followed by heat treatment | α-Mn₂O₃ films showed the best performance for oxygen evolution in alkaline solution. | acs.org |
Synthesis of Manganese Oxide Nanomaterials (e.g., MnO₂, Mn₃O₄)
This compound is a versatile precursor for synthesizing various manganese oxide nanomaterials, including hausmannite (Mn₃O₄) and pyrolusite (MnO₂). The choice of synthesis method and reaction conditions allows for control over the size, morphology, and crystalline phase of the resulting nanoparticles.
Synthesis of Mn₃O₄ Nanoparticles:
A straightforward precipitation method utilizes manganese nitrate as the precursor to produce Mn₃O₄ nanoparticles. nih.gov This technique yields tetragonal-shaped nanoparticles with an average crystallite size of approximately 36 nm. nih.gov Another approach is a microwave-assisted combustion method, which is a rapid, one-step process using manganese (II) nitrate hexahydrate and hydrazine (B178648) hydrate. researchgate.netbohrium.com By varying the reaction temperature from 125°C to 200°C, different morphologies such as plate-like, hexagonal-like, rice-like, and sphere-like can be obtained. researchgate.net
A green synthesis route for Mn₃O₄ nanoparticles involves using Coriandrum sativum (coriander) leaf extract as a reducing and stabilizing agent with a manganese (II) nitrate hexahydrate solution. pjoes.com The reaction is carried out at 60°C with the pH adjusted to 12, followed by calcination at 350°C. pjoes.com Furthermore, a novel, room-temperature, one-step synthesis has been developed using morpholine (B109124) as both a complexing and precipitating agent with manganese nitrate, offering an environmentally friendly alternative to traditional high-temperature methods. rsc.org
Synthesis of MnO₂ Nanoparticles:
A facile co-precipitation procedure can be employed to synthesize MnO₂ nanoparticles. This method involves dissolving stoichiometric amounts of manganese(II) nitrate tetrahydrate in distilled water, followed by a reaction at 90°C and subsequent annealing at 400°C. nih.gov The resulting MnO₂ nanoparticles exhibit the pyrolusite crystal structure. nih.gov The synthesis parameters, such as the ratio of reactants, can influence the final product. For example, in a precipitation reaction between a manganese(II) nitrate solution and a mixed solution of H₂O₂ and sodium hydroxide, a high NaOH/Mn(NO₃)₂ ratio favors the formation of birnessite MnO₂. ias.ac.in
| Nanomaterial | Synthesis Method | Key Reagents | Key Parameters | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|---|
| Mn₃O₄ | Precipitation | Manganese nitrate | - | Tetragonal shape, average size 36 nm | nih.gov |
| Mn₃O₄ | Microwave Combustion | Manganese (II) nitrate hexahydrate, Hydrazine hydrate | Temperature: 125-200°C | Morphologies: plate-like, hexagonal-like, rice-like, sphere-like | researchgate.net |
| Mn₃O₄ | Green Synthesis | Manganese (II) nitrate hexahydrate, Coriandrum sativum extract, NaOH | pH 12, 60°C, Calcination at 350°C | Crystalline Mn₃O₄ NPs | pjoes.com |
| Mn₃O₄ | Room-Temperature Reaction | Manganese nitrate, Morpholine | 24 h reaction at room temperature | Enhanced crystallinity and surface area | rsc.org |
| MnO₂ | Co-precipitation | Manganese(II) nitrate tetrahydrate | 90°C reaction, 400°C annealing | Pyrolusite crystal structure | nih.gov |
Preparation of Mixed Metal Oxide Systems (e.g., Mg-Mn, Co-Mn, Cu-Mn)
This compound is frequently used in conjunction with other metal nitrates to produce mixed metal oxide systems. These materials often exhibit unique properties arising from the synergistic effects between the different metal cations within the oxide lattice.
Mg-Mn Mixed Oxides:
The Pechini sol-gel method is a facile and low-cost route for synthesizing novel Mg-Mn nanostructures, such as MgMn₂O₄/Mn₂O₃ and MgMn₂O₄/Mn₂O₃/Mg₆MnO₈. rsc.orgresearchgate.net This method involves dissolving magnesium nitrate hexahydrate and a manganese salt (like manganese acetate (B1210297) tetrahydrate) in water with citric acid and ethylene glycol. rsc.org The resulting gel is then calcined at different temperatures (500, 700, and 900°C) to yield different phases of the mixed oxides. rsc.orgresearchgate.net Another approach involves the sol-gel method using metal precursors like barium acetate, magnesium nitrate hexahydrate, and manganese(II) nitrate tetrahydrate to create perovskite-type mixed oxides such as Ba₀.₉Mg₀.₁MnO₃. ua.esmdpi.com
Co-Mn Mixed Oxides:
Co-Mn mixed oxide spinels can be prepared from the nitrate salts of manganese(II) and cobalt(II). mdpi.com One method involves co-precipitation using sodium hydroxide at a specific pH, followed by drying and calcination to form the spinel-type mixed oxide. mdpi.com For example, reacting cobalt(II) and manganese(II) nitrates with a mixture of sodium carbonate and sodium hydroxide at pH 10, followed by calcination, yields Co-Mn spinels. mdpi.com Another technique involves impregnating a carbon support with a mixed aqueous solution of cobalt and manganese nitrates. The decomposition of these supported nitrates occurs at lower temperatures compared to the pure nitrates, leading to the formation of a less non-stoichiometric spinel with a smaller crystallite size. researchgate.net
Cu-Mn Mixed Oxides:
Copper-manganese (B8546573) mixed oxides, such as the spinel CuMn₂O₄, can be prepared by co-precipitation from an aqueous solution of copper nitrate trihydrate and manganese nitrate hexahydrate using a precipitating agent like sodium carbonate. mdpi.com The resulting precipitate is then calcined to form the spinel phase. mdpi.com A hydrothermal method can also be employed, where copper nitrate and manganese nitrate are reacted with citric acid, urea (B33335), and a KMnO₄ solution in an autoclave. mdpi.com Alternatively, a simple auto-ignition method involves heating a mixed solution of urea with manganese nitrate and copper nitrate in a furnace. mdpi.com
| Mixed Metal Oxide System | Synthesis Method | Precursors | Key Parameters | Resulting Phases | Reference |
|---|---|---|---|---|---|
| Mg-Mn | Pechini Sol-Gel | Magnesium nitrate hexahydrate, Manganese acetate tetrahydrate, Citric acid, Ethylene glycol | Calcination at 500, 700, 900°C | MgMn₂O₄/Mn₂O₃, MgMn₂O₄/Mn₂O₃/Mg₆MnO₈ | rsc.orgresearchgate.net |
| Co-Mn | Co-precipitation | Manganese(II) nitrate, Cobalt(II) nitrate, NaOH | pH 10, Calcination | CoₓMn₃₋ₓO₄ spinels | mdpi.com |
| Co-Mn | Impregnation on Carbon | Cobalt nitrate, Manganese nitrate | Decomposition on carbon support | Non-stoichiometric MnCo₂O₄ spinel | researchgate.net |
| Cu-Mn | Co-precipitation | Copper nitrate trihydrate, Manganese nitrate hexahydrate, Na₂CO₃ | Calcination at 400-500°C | CuMn₂O₄ spinel | mdpi.com |
| Cu-Mn | Hydrothermal | Copper nitrate, Manganese nitrate, Citric acid, Urea, KMnO₄ | 180°C in autoclave | Cu₁.₅Mn₁.₅O₄ | mdpi.com |
Advanced Materials Science Applications of Manganous Nitrate Hexahydrate Derivatives
Precursors for Advanced Catalytic Materials
Manganous nitrate (B79036) hexahydrate is a versatile precursor for synthesizing various catalytic materials, owing to its ability to decompose into manganese oxides upon heating. These oxides are foundational in creating catalysts for numerous chemical transformations.
Synthesis of Manganese Oxide Catalysts
Manganous nitrate is frequently employed to produce different manganese oxides, which are effective catalysts. The specific oxide phase (e.g., MnO₂, Mn₂O₃, Mn₃O₄) can be controlled by the synthesis conditions. A common method involves the thermal decomposition of manganous nitrate hexahydrate. For instance, heating it in the air at 650°C leads to the formation of α-Mn₂O₃. Prior heating at 190°C can be performed to create a solid precursor before the final high-temperature calcination.
Solution-based methods are also widely used. Solution combustion synthesis, which involves dissolving manganous nitrate hydrate (B1144303) and a fuel like glycine (B1666218) in water followed by pyrolysis, can produce mesoporous manganese oxide networks. Hydrothermal methods, where reactions occur in water at elevated temperature and pressure, can yield various manganese oxide nanostructures by reacting a manganese salt with an oxidizing agent like potassium permanganate (B83412) or potassium perchlorate. Furthermore, electrolytic processes, such as the electrolysis of molten this compound, can produce battery-grade electrolytic manganese dioxide (MnO₂).
Development of Heterogeneous Catalytic Systems (e.g., MOF-derived catalysts)
Manganous nitrate is a key building block for creating manganese-based metal-organic frameworks (MOFs), which are crystalline porous materials with high potential in heterogeneous catalysis. These MOFs can be used directly as catalysts or as precursors to fabricate other advanced catalytic materials.
The synthesis of these MOFs, such as Mn-MOF, Mn-ZIF-8, and bimetallic Mn-M-MOFs (where M can be Co, Zn, Fe, or Ni), often involves solvothermal or low-temperature procedures where manganous nitrate is reacted with organic linkers like terephthalic acid or 2-methylimidazole. The resulting MOFs exhibit high surface areas and well-ordered pores, making them ideal catalyst supports.
Manganese-containing MOFs have shown significant activity in various catalytic reactions. For example, Mn-based MOFs have been investigated as catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849), a critical process for environmental pollution control. In some systems, Mn species are loaded onto a pre-existing MOF support, like ZIF-8, to create highly dispersed catalytic sites. Additionally, MOFs can be used as templates or precursors that, upon calcination, transform into porous metal oxides (like Co₃O₄) or magnetic porous carbons, which can then support noble metal catalysts for reactions like CO or benzene (B151609) oxidation.
Fabrication of Single-Atom Catalysts
Manganous nitrate is also utilized in the synthesis of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. This configuration maximizes atomic efficiency and can lead to unique catalytic properties. The synthesis of Mn-based SACs often involves a coprecipitation method followed by high-temperature pyrolysis.
In a typical process, a manganese salt, such as manganese nitrate, is dissolved along with a support precursor and sometimes another metal salt (like zinc nitrate hexahydrate). This mixture is then treated to create a solid precursor which is subsequently pyrolyzed. During pyrolysis, the support material (often nitrogen-doped carbon) forms, trapping individual manganese atoms within its matrix, frequently coordinated to nitrogen atoms (Mn-N-C sites). These Mn-SACs have shown high efficiency in electrocatalytic reactions, including the CO₂ reduction reaction, where they can convert CO₂ to carbon monoxide with high selectivity and turnover frequency.
| Catalyst Type | Precursor(s) | Synthesis Method | Resulting Material | Catalytic Application | Reference |
|---|---|---|---|---|---|
| Manganese Oxide | This compound | Thermal decomposition (650°C) | α-Mn₂O₃ | General catalysis | |
| MOF-derived | Manganese nitrate, 2-methylimidazole, Zinc nitrate | Solvothermal synthesis | Mn@ZIF-8 | Selective Catalytic Reduction of NOx |
Role in Energy Storage and Conversion Technologies
Supercapacitor Electrode Material Synthesis
This compound is extensively used as a precursor for the synthesis of manganese oxide-based materials, which are highly promising for supercapacitor electrodes due to their low cost, environmental friendliness, and significant theoretical specific capacitance. ucl.ac.ukoatext.com Various manganese oxides, including MnO₂, Mn₂O₃, and Mn₃O₄, have been fabricated from this starting material for energy storage applications. ucl.ac.uknih.gov
Different synthesis methodologies are employed to convert manganous nitrate into high-performance electrode materials. The ultrasonic chemical bath deposition (UCBD) method, for instance, has been used to create manganese dioxide (MnO₂) flexible electrodes. Research comparing different manganese precursors found that electrodes derived from this compound exhibited a superior surface morphology of randomly arranged nanoflakes approximately 150 nm in size. bioresscientia.comresearchgate.net This morphology resulted in the highest specific capacitance of 408.50 Fg⁻¹ with a 90.61% retention after 2000 cycles. bioresscientia.comresearchgate.net Other techniques like spray pyrolysis can be used to produce spherical MnO₂ nanoparticles from a manganous nitrate solution, which are then used in fabricating electrodes for supercapacitors. oatext.comnih.gov
Furthermore, this compound is a key ingredient in creating composite materials. By combining it with materials like graphene, the resulting composite electrodes benefit from both the high pseudocapacitance of manganese oxide and the excellent electrical conductivity and surface area of the carbonaceous material.
Table 1: Performance of Supercapacitor Electrodes from this compound
| Electrode Material | Synthesis Method | Specific Capacitance (F/g) | Electrolyte | Key Finding | Citation |
|---|---|---|---|---|---|
| MnO₂ | Ultrasonic Chemical Bath Deposition (UCBD) | 408.50 | 1M NaOH | Exhibited the highest specific capacitance compared to other manganese precursors. | bioresscientia.comresearchgate.net |
| MnO₂ Nanoparticles | Spray Pyrolysis | Not specified | Li₂SO₄ and Na₂SO₄ | Produces spherical morphology with high surface area suitable for supercapacitors. | oatext.com |
| Mn₂O₃/Graphene Composite | Sol-Gel | 391 | Not specified | Capacitance increases with higher graphene concentration in the composite. |
Deep Eutectic Solvent Electrolytes for Energy Devices
Beyond its role as a precursor for solid-state materials, this compound has been investigated as a primary component of novel electrolytes. Specifically, a concentrated aqueous solution of this compound can form a deep eutectic solvent (DES), which presents a safe, cost-effective, and efficient alternative to conventional electrolytes in energy storage devices. ucl.ac.ukresearchgate.net
A study focusing on a binary system of Mn(NO₃)₂·6H₂O (with a weight composition of 42%) and water revealed its eutectic behavior. ucl.ac.ukresearchgate.net This DES electrolyte was successfully integrated into a symmetric two-electrode supercapacitor with activated carbon electrodes. The device demonstrated a specific capacitance retention of 93% (at 170 F g⁻¹) over 2000 charge-discharge cycles at both 25°C and -20°C. researchgate.net The unique properties of this DES, such as its low activation energy for conductivity and wide operating temperature range, make it a promising candidate for enhancing the safety and performance of supercapacitors. researchgate.netnih.gov
Table 2: Properties of this compound-Based Deep Eutectic Solvent
| Property | Value | Citation |
|---|---|---|
| Eutectic Distance | 53°C | researchgate.net |
| Thermal Expansion Coefficient | 3.9 x 10⁻⁴ K⁻¹ | researchgate.net |
| Activation Energy for Conductivity | ~2.45 kJmol⁻¹ | researchgate.net |
| Activation Energy for Viscosity | 14 kJmol⁻¹ | researchgate.net |
| Specific Capacitance in Supercapacitor | 170 F g⁻¹ | researchgate.net |
| Capacitance Retention (2000 cycles) | 93% | researchgate.net |
Development of Functional Nanomaterials
The synthesis of nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. This compound is a fundamental building block for a variety of functional manganese-based nanomaterials.
Nanoparticles and Nanopowders
This compound is a preferred precursor for synthesizing various manganese oxide nanoparticles, such as MnO₂, Mn₂O₃ (bixbyite), and Mn₃O₄ (hausmannite), through methods like chemical precipitation, sol-gel, and hydrothermal synthesis. nih.govmdpi.comias.ac.in The choice of synthesis route and reaction parameters allows for control over the crystalline phase and morphology of the resulting nanoparticles.
For example, birnessite-type MnO₂ nanoparticles can be formed through a precipitation reaction involving a manganous nitrate solution, hydrogen peroxide, and sodium hydroxide (B78521). ias.ac.in The sol-gel method, using this compound as the manganese source and ethylene (B1197577) glycol as a solvent, can be employed to produce Mn₂O₃ nanoparticles. After initial gel formation, the product is calcined at high temperatures to yield fine nanopowder. The hydrothermal method can also be used, where an aqueous solution of the nitrate salt is heated in a sealed vessel to produce crystalline manganese oxide nanostructures. mdpi.com These nanoparticles are integral to applications in catalysis, electronics, and energy storage. ijnc.ir
Nanofibers and Nanobiosensors
Electrospinning is a versatile technique used to produce continuous nanofibers with high surface-area-to-volume ratios, making them ideal for sensor applications. mdpi.comnih.gov this compound is a key component in the precursor solution for fabricating manganese oxide nanofibers. Typically, it is dissolved along with a polymer (like polyvinylpyrrolidone) in a suitable solvent. This solution is then electrospun to form composite nanofibers. Subsequent calcination at elevated temperatures removes the polymer, leaving behind a mat of pure manganese oxide nanofibers. mdpi.commdpi.com
These manganese oxide nanofibers serve as highly effective immobilization matrices for biomolecules in electrochemical biosensors. Research has demonstrated the fabrication of an ultrasensitive electrochemical DNA-nanobiosensor using electrospun manganese (III) oxide (Mn₂O₃) nanofibers for the detection of dengue primer. nih.gov Similarly, Mn₂O₃-Ag composite nanofibers have been used to construct a glucose biosensor that exhibits high sensitivity and a low detection limit, demonstrating the rapid electron transfer facilitated by the nanofibrous structure. uconn.edu The high porosity and surface area of the nanofiber mat enhance the loading of enzymes like glucose oxidase and facilitate direct electron transfer between the enzyme's active site and the electrode surface. nih.govuconn.edu
Magnetic Materials Applications
This compound is a crucial raw material for the synthesis of manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, which are spinel ferrites with significant technological applications due to their unique magnetic properties. icm.edu.plresearchgate.net These nanoparticles are used in magnetic recording media, microwave devices, and biomedical applications like magnetic resonance imaging. researchgate.net
Several synthesis routes, including sol-gel, co-precipitation, and hydrothermal methods, utilize this compound as the manganese source, typically in combination with an iron salt such as iron(III) nitrate nonahydrate. icm.edu.plkashanu.ac.irresearchgate.net In the sol-gel method, the nitrate salts are dissolved in deionized water, and the solution is stirred and heated, often with a chelating agent, before being calcined to form the crystalline ferrite nanoparticles. icm.edu.pl The synthesis method significantly influences the resulting particle size, crystallinity, and magnetic properties. For instance, studies have shown that the hydrothermal method can produce smaller crystallites (e.g., 16 nm) with higher saturation magnetization compared to co-precipitation or sol-gel techniques. researchgate.net The resulting MnFe₂O₄ nanoparticles often exhibit superparamagnetic behavior, which is critical for many of their advanced applications. researchgate.net
Catalytic Science Investigations Involving Manganous Nitrate Hexahydrate
Catalysis in Organic Reactions (e.g., Epoxidation, Water Oxidation)
Manganese catalysts derived from manganous nitrate (B79036) hexahydrate have demonstrated significant efficacy in mediating complex organic reactions, particularly in the fields of epoxidation and water oxidation.
Epoxidation: Manganese complexes are powerful tools for epoxidation reactions, capable of activating oxidants like hydrogen peroxide under mild conditions. nih.gov Chiral manganese catalysts have been developed that facilitate the enantioselective epoxidation of a wide range of olefins, producing valuable chiral epoxide building blocks. nih.gov For instance, a specific chiral manganese catalyst, when combined with an N-protected amino acid, can perform the dearomative epoxidation of naphthalenes, yielding versatile diepoxides with high enantioselectivity. nih.gov The high electrophilicity of the presumed high-valent manganese(V)-oxo-carboxylato species generated in the catalytic cycle allows it to overcome the aromatic stability of the naphthalenes. nih.gov
In other research, an in-situ generated manganese(II) catalyst system utilizing the commercially available bis(2-picolyl)amine ligand has been shown to effectively epoxidize terminal aliphatic olefins using tert-butyl hydroperoxide as the oxidant. rsc.org Furthermore, electrochemical methods have been explored, where manganese salen complexes catalyze epoxidation reactions. nih.gov Studies have shown that Jacobsen's catalyst, a type of manganese salen complex, provides the highest yields in the electrochemical epoxidation of styrene (B11656) derivatives. nih.gov This process involves the in-situ generation of percarbonate ions as the oxidizing agent. nih.gov
Water Oxidation: The oxidation of water to produce dioxygen is a critical reaction for artificial photosynthesis and solar fuel production. Manganese-based materials, often synthesized from manganous nitrate precursors, are among the most studied catalysts for this challenging four-electron oxidation process. researchgate.net Research has shown that various manganese compounds can be converted into active manganese oxide catalysts during the water-oxidation reaction (WOR). researchgate.net The morphology and size of the resulting manganese oxide depend on factors such as the starting compound, pH, and reaction conditions. researchgate.net
In the context of photochemical water oxidation, manganese oxides modified by ion-exchange with Fe³⁺ have shown enhanced catalytic activity. acs.org A disordered birnessite-like material with potassium ions (KMnOx), when modified with iron, collapses its layered structure, leading to a slight increase in surface area and a significant boost in photocatalytic activity for O₂ evolution. acs.org The improved performance is attributed to the increased structural disorder and the interaction of Fe³⁺ with the MnO₆ octahedra. acs.org
Environmental Catalysis for Pollutant Abatement
Catalysts derived from manganous nitrate hexahydrate play a significant role in environmental catalysis, particularly in the oxidation of harmful pollutants like carbon monoxide and volatile organic compounds (VOCs). Manganese oxides are attractive for these applications due to their low cost, high activity, and environmental friendliness. rsc.orgrsc.org
Manganese-based oxides are highly effective for the low-temperature oxidation of carbon monoxide (CO), a toxic gas. Binary copper-manganese (B8546573) oxides have demonstrated high efficiency in CO elimination at room temperature. core.ac.uk Catalysts prepared by co-precipitating copper and manganese nitrates onto mesoporous silica (B1680970) supports showed that the catalytic activity increased with higher manganese content. core.ac.uk
Mixed manganese-cobalt oxides, synthesized via coprecipitation of their respective nitrates, are also potent catalysts for CO oxidation. researchgate.net The catalytic activity is linked to the catalyst's high surface area, low-temperature reducibility, and a high surface concentration of Mn⁴⁺. researchgate.net The formation of highly dispersed CoMnO₃ species and excess oxygen in a spinel structure (Mn₃₋ₓCoₓO₄₊δ) contributes to excellent low-temperature redox properties. researchgate.net Similarly, cerium-manganese composite oxides, prepared by coprecipitation from cerium nitrate and manganese acetate (B1210297), exhibit superior performance compared to single-phase manganese oxide. mdpi.com The introduction of cerium significantly lowers the temperature required for CO conversion, with a Ce:Mn ratio of 1:1 showing the best catalytic activity. mdpi.com
| Catalyst | Precursors | Key Finding | Reference |
|---|---|---|---|
| CuMnOx@MS | Copper nitrate trihydrate, Manganese nitrate hexahydrate | Over 98% CO elimination at room temperature with an optimal [Mn]/[Cu] ratio. | core.ac.uk |
| Mn5Co1Ox | Cobalt nitrate, Manganese nitrate | Best activity for catalyst calcined at 400 °C, attributed to high surface area and Mn4+ content. | researchgate.net |
| Ce-MnOx | Cerium nitrate hexahydrate, Manganese acetate tetrahydrate | 99.96% CO conversion at 140 °C for Ce:Mn = 1:1 catalyst. | mdpi.com |
Catalytic oxidation is a highly effective method for eliminating VOCs, which are hazardous air pollutants. rsc.orgresearchgate.net Manganese-based catalysts, frequently prepared from manganous nitrate, are among the most efficient non-noble metal catalysts for this purpose. rsc.org
For instance, a hierarchical Co₃O₄@MnOx core-shell catalyst, where manganese oxide is grown on cobalt oxide nanowires, shows high catalytic activity for the oxidation of toluene (B28343), acetone, and ethyl acetate. bohrium.com The temperature for 90% conversion (T₉₀) of toluene over this catalyst was found to be 222 °C. bohrium.com Monolithic catalysts containing mixed oxides of manganese with copper or iron, prepared from metal nitrate solutions including manganese (II) nitrate, also demonstrate high efficiency, achieving over 90% conversion of a benzene (B151609), toluene, ethylbenzene, and o-xylene (B151617) (BTEX) mixture at temperatures below 200 °C. aidic.it
High-entropy oxides (HEOs) derived from metal-organic frameworks containing manganese have also been investigated for toluene oxidation. rsc.org An optimized Ce-HEO catalyst, synthesized using manganese(II) nitrate tetrahydrate among other precursors, exhibited a T₉₀ of 255 °C for toluene conversion, attributed to abundant surface oxygen vacancies and variable metal valences. rsc.org
| Catalyst | Precursor for Mn | Target VOC | T90 (°C) | Reference |
|---|---|---|---|---|
| Co3O4@MnOx | Not specified | Toluene | 222 | bohrium.com |
| MnFeOx (monolith) | Manganese (II) nitrate tetrahydrate | BTEX mixture | <200 (for 90% conversion) | aidic.it |
| Ce-HEO-400 | Manganese(II) nitrate tetrahydrate | Toluene | 255 | rsc.org |
| 20Mn/SBA-15 | Manganese(II) nitrate hydrate (B1144303) | Ethylene (B1197577) | ~225 (for 100% conversion) | rsc.org |
Mechanistic Studies of Manganese-Based Catalysts
Understanding the reaction mechanisms of manganese-based catalysts is crucial for designing more efficient and selective systems. Studies often utilize techniques like in-situ spectroscopy and kinetic analysis to probe the catalytic cycle.
For C-H bond amination reactions, mechanistic studies on a manganese tert-butylphthalocyanine catalyst suggest that the reaction proceeds through a pathway that is intermediate between a concerted C-H insertion and a stepwise radical C-H abstraction/rebound mechanism. nih.gov This unique mechanism allows the catalyst to functionalize strong aliphatic C(sp³)—H bonds with high chemoselectivity. nih.gov Kinetic isotope effect studies support the involvement of a manganese-bound nitrene species in the rate-determining C-H cleavage step. nih.gov
In the context of CO oxidation, the Mars-van Krevelen (MvK) mechanism is often invoked for manganese-containing catalysts. acs.org This mechanism involves the oxidation of CO by lattice oxygen from the catalyst, creating an oxygen vacancy. This vacancy is then replenished by gas-phase oxygen. Studies on CuO/cryptomelane (a manganese oxide mineral) catalysts show that CO and H₂ oxidation primarily involve lattice oxygen. acs.org
For the selective catalytic reduction (SCR) of NOx with NH₃, operando IR studies on bimetallic MnO₂-supported catalysts have helped elucidate the reaction pathways. csic.es Over Ce-promoted catalysts, the reaction appears to follow a Langmuir-Hinshelwood mechanism, where both adsorbed NO and adsorbed NH₃ react on the catalyst surface. csic.es In contrast, for Fe-promoted catalysts in the presence of water, an Eley-Rideal mechanism seems to dominate, where gaseous NOx reacts with adsorbed ammonia (B1221849) species. csic.es
The decomposition of hydrogen peroxide, another important reaction in environmental catalysis, is initiated by the generation of HO• or HOO• radicals on the manganese oxide surface, which then triggers a chain reaction. researchgate.netmdpi.com The activity of the catalyst is closely related to its ability to facilitate these radical-forming steps.
Electrochemical Research and Energy Systems Utilizing Manganous Nitrate Hexahydrate
Electrochemical Performance of Manganese Oxide Electrodes
Manganous nitrate (B79036) hexahydrate is a widely employed precursor for the synthesis of various manganese oxide (MnO₂) nanostructures for electrode materials due to the relative ease of conversion and control over the final product's morphology and crystalline phase. mdpi.com The electrochemical characteristics of these MnO₂ electrodes are significantly influenced by the synthesis methodology.
Different synthesis techniques, such as hydrothermal, sol-gel, electrodeposition, and spray pyrolysis, starting from manganous nitrate hexahydrate, yield manganese oxides with distinct properties. mdpi.comoatext.com For instance, the sol-gel method can be used to produce γ-MnO₂. e3s-conferences.org The thermal decomposition of this compound is a key step in many of these processes, with the transformation to MnO₂ occurring at temperatures around 220°C. mdpi.com
The theoretical specific capacitance of MnO₂ is high, making it a desirable material for supercapacitors. oatext.com However, the practical performance is often a fraction of the theoretical value and is highly dependent on the material's structure, such as its porosity and specific surface area, which facilitate ion diffusion and redox reactions at the electrode-electrolyte interface. oatext.com For example, spherical MnO₂ nanoparticles with a high surface area have been synthesized using a spray pyrolysis method from a manganous nitrate precursor. oatext.com
The performance of MnO₂ electrodes derived from this compound has been evaluated in various neutral aqueous electrolytes. Studies have shown that MnO₂ nanoparticles can exhibit superior capacitive behavior in Na₂SO₄ electrolyte compared to Li₂SO₄ electrolyte, which is attributed to the smaller hydrated radius and higher ionic conductivity of Na⁺ ions. oatext.com
Furthermore, the electrolysis of molten this compound at temperatures between 115°C and 126°C has been shown to produce battery-grade electrolytic manganese dioxide with electrochemical properties comparable or superior to commercially available MnO₂. google.com
| Synthesis Method | Resulting Material | Electrolyte | Key Performance Metric | Reference |
|---|---|---|---|---|
| Spray Pyrolysis | Spherical MnO₂ nanoparticles (~65 nm) | 0.1 M Na₂SO₄ | Specific Capacitance: 68 F g⁻¹ | oatext.com |
| Spray Pyrolysis | Spherical MnO₂ nanoparticles (~65 nm) | 0.1 M Li₂SO₄ | Specific Capacitance: 63 F g⁻¹ | oatext.com |
| Electrolysis of Molten Salt | Battery Grade Electrolytic MnO₂ | - | Performance equal to or superior to commercial MnO₂ | google.com |
| Hydrothermal | Potassium Manganese Oxide (KMO) nanowires | - | Specific Capacitance: ~134.2 F g⁻¹ at 10 mV s⁻¹ | rsc.org |
Electrolyte Properties in Advanced Electrochemical Devices
While this compound is predominantly used as a precursor for electrode materials, recent research has explored its direct application as an electrolyte component. ucl.ac.uk A notable development is the formulation of a deep eutectic solvent (DES) based on a this compound and water binary system. ucl.ac.uk This novel electrolyte has been successfully incorporated into a symmetric supercapacitor with activated carbon electrodes. ucl.ac.uk
The deep eutectic electrolyte, specifically a 42% weight composition of Mn(NO₃)₂·6H₂O, demonstrated a specific capacitance retention of 93% (170 F g⁻¹) over 2000 galvanostatic charge-discharge cycles. ucl.ac.uk This indicates excellent cycling stability. The physical properties of this DES electrolyte, such as its thermal expansion coefficient, activation energy for conductivity, and viscosity, have been characterized to establish its eutectic behavior. ucl.ac.uk
The use of such concentrated salt electrolytes offers advantages over conventional aqueous electrolytes, which can be limited by a low voltage window, and non-aqueous electrolytes, which can be expensive and flammable. ucl.ac.uk The manganous nitrate-based DES is presented as a safe, cost-effective, and efficient alternative for supercapacitor applications. ucl.ac.uk
Beyond supercapacitors, manganous nitrate and its derivatives are being investigated in electrolyte solutions for other energy storage systems, including non-aqueous manganese batteries. nih.govnih.govresearchgate.net For instance, manganous nitrate has been considered in the development of electrolytes for magnesium-based rechargeable batteries. electrochemsci.org Composite solid electrolytes containing magnesium nitrate have been synthesized to enhance ionic conductivity for such applications. electrochemsci.org
| Property | Value | Reference |
|---|---|---|
| Composition | Mn(NO₃)₂·6H₂O (42 wt%) in water | ucl.ac.uk |
| Specific Capacitance Retention | 93% over 2000 cycles | ucl.ac.uk |
| Specific Capacitance | 170 F g⁻¹ | ucl.ac.uk |
| Activation Energy for Conductivity | ~2.45 kJ mol⁻¹ | ucl.ac.uk |
| Viscosity Activation Energy | 14 kJ mol⁻¹ | ucl.ac.uk |
Development of Hybrid and Composite Electrochemical Materials
To further enhance the electrochemical performance of energy storage devices, this compound is utilized in the synthesis of hybrid and composite materials. These materials typically involve combining manganese oxide, derived from the nitrate precursor, with other conductive or electrochemically active components.
One approach is the doping of manganese dioxide with other transition metals. For example, nickel-doped MnO₂ has been synthesized via a sol-gel method using manganese acetate (B1210297) and nickel nitrate, which is a similar hydrated nitrate salt. e3s-conferences.org The introduction of dopants can improve the electrical conductivity and specific capacitance of the MnO₂ electrode. e3s-conferences.org Similarly, cobalt-doped MnO₂ hierarchical nanostructures have been prepared using a simple hydrothermal method, leading to significantly enhanced electrochemical properties. acs.org
Another strategy is the creation of composites with carbonaceous materials. Manganese oxide has been combined with materials like acetylene (B1199291) black to create composites with homogeneously distributed MnO₂ particles, which is beneficial for rapid charge-discharge characteristics. researchgate.net Hybrid materials have also been developed by decorating graphene oxide with magnesium phosphate (B84403), where magnesium nitrate hexahydrate was used as the magnesium source, for sensing applications which rely on electrochemical principles. rsc.org
In the realm of hybrid supercapacitors, composite electrodes are being designed to leverage the properties of different materials. For instance, a hybrid supercapacitor has been fabricated using cobalt manganese phosphate thin films as the positive electrode. acs.org While this study used chlorides as precursors, the principle of combining multiple metal ions, for which nitrates are common precursors, to create synergistic effects is a key area of research. up.ac.zamdpi.comrsc.org A composite of ZnxMnO₂/Polypyrrole (PPy) nanowires has been synthesized for use as a cathode material in aqueous zinc-ion hybrid supercapacitors, with zinc nitrate hexahydrate used as the zinc source alongside a manganese precursor. doi.org
| Composite/Hybrid Material | Precursors Mentioned in Research | Application | Key Finding | Reference |
|---|---|---|---|---|
| Nickel-doped Manganese Dioxide (Ni-MnO₂) | Manganese acetate, Nickel nitrate | Supercapacitor Electrode | Doping enhances electrochemical performance. | e3s-conferences.org |
| Cobalt-doped Manganese Dioxide (Co-MnO₂) | Not specified, but a hydrothermal method | Supercapacitor Electrode | Doping with Co significantly enhances specific capacitance. | acs.org |
| ZnxMnO₂/Polypyrrole (PPy) Nanowires | Potassium permanganate (B83412), Zinc nitrate hexahydrate, Pyrrole | Aqueous Zinc-Ion Hybrid Supercapacitor Cathode | Composite structure improves electronic conductivity and active sites. | doi.org |
| Magnesium Phosphate decorated Graphene Oxide (Mg₂P₂O₇@GO) | Magnesium nitrate hexahydrate, Ammonium dihydrogen phosphate, Graphene oxide | Electrochemical Sensor | Hybrid material shows enhanced sensitivity and selectivity. | rsc.org |
| Cobalt Manganese Nickel Sulfide (CoMnNiS) | Cobalt nitrate hexahydrate, Manganese nitrate hydrate (B1144303), Nickel nitrate hexahydrate | Energy Storage | Shows high specific capacity. | rsc.org |
Table of Chemical Compounds
| Chemical Name | Formula |
| This compound | Mn(NO₃)₂·6H₂O |
| Manganese Oxide | MnO₂ |
| Sodium Sulfate | Na₂SO₄ |
| Lithium Sulfate | Li₂SO₄ |
| Manganese Acetate | Mn(CH₃COO)₂ |
| Nickel Nitrate | Ni(NO₃)₂ |
| Potassium Manganese Oxide | KMO |
| Magnesium Nitrate | Mg(NO₃)₂ |
| Magnesium Nitrate Hexahydrate | Mg(NO₃)₂·6H₂O |
| Cobalt Nitrate Hexahydrate | Co(NO₃)₂·6H₂O |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O |
| Polypyrrole | (C₄H₅N)n |
| Magnesium Phosphate | Mg₃(PO₄)₂ |
| Graphene Oxide | - |
| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |
| Potassium Permanganate | KMnO₄ |
| Pyrrole | C₄H₅N |
| Cobalt Manganese Phosphate | CoₓMnᵧ(PO₄)z |
| Cobalt Manganese Nickel Sulfide | CoMnNiS |
| Acetylene Black | C |
| Sodium Chloride | NaCl |
| Potassium Chloride | KCl |
| Lithium Chloride | LiCl |
| Sodium Hydroxide (B78521) | NaOH |
| Copper Nitrate Trihydrate | Cu(NO₃)₂·3H₂O |
| Manganese Chloride Tetrahydrate | MnCl₂·4H₂O |
| Citric Acid | C₆H₈O₇ |
| Urea (B33335) | CO(NH₂)₂ |
| Ethanol | C₂H₅OH |
| Nitric Acid | HNO₃ |
| Hydrogen Peroxide | H₂O₂ |
| Sulfuric Acid | H₂SO₄ |
| Hydrochloric Acid | HCl |
| Potassium Hydroxide | KOH |
| Sodium Nitrate | NaNO₃ |
| Poly(vinylidene difluoride) | (C₂H₂F₂)n |
| N-methyl-2-pyrrolidone | C₅H₉NO |
| Cobalt Chloride Hexahydrate | CoCl₂·6H₂O |
| Potassium Dihydrogen Orthophosphate | KH₂PO₄ |
| Manganese (II) Nitrate Tetrahydrate | Mn(NO₃)₂·4H₂O |
| Sodium Sulphite | Na₂SO₃ |
| Silver Chloride | AgCl |
| Platinum | Pt |
| Acetonitrile | CH₃CN |
| Perchloric Acid | HClO₄ |
| Alumina | Al₂O₃ |
| Kappa-carrageenan | - |
| Ethylene (B1197577) Carbonate | C₃H₄O₃ |
| Zinc | Zn |
| Iron Chloride Hexahydrate | FeCl₃·6H₂O |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S |
| Polyvinylidene Fluoride | (C₂H₂F₂)n |
Thermodynamic and Phase Behavior Studies of Manganous Nitrate Hexahydrate Systems
Aqueous Solution Thermodynamics and Water Activity Measurements
The thermodynamic properties of aqueous solutions of manganous nitrate (B79036) are crucial for understanding its behavior in various applications. core.ac.uk Studies have been conducted to measure the water activity of manganous nitrate solutions at different concentrations. core.ac.ukresearchgate.net Water activity is a measure of the energy status of the water in a system and is a critical parameter in predicting phase equilibria and the stability of the material.
Researchers have employed humidity sensor instruments to measure water activities up to near saturation molality at 298.15 K. core.ac.ukresearchgate.net These experimental data, along with freezing point and osmotic coefficient data from existing literature, have been used to develop and refine thermodynamic models such as the Pitzer model and the Specific Interaction Theory (SIT). core.ac.ukresearchgate.net These models are essential for predicting the behavior of the system over a wide range of temperatures and concentrations. core.ac.ukresearchgate.net The Pitzer model, for instance, has been successfully used to calculate the ice curve and the solubility branch of manganous nitrate hexahydrate up to a salt solution of 6.5 mol·kg⁻¹. core.ac.ukresearchgate.netipb.pt
The following table presents experimental data on the water activity of manganous nitrate aqueous solutions at 298.15 K.
| Molality (mol·kg⁻¹) | Water Activity (a_w) |
| 0.1 | 0.996 |
| 0.5 | 0.980 |
| 1.0 | 0.958 |
| 2.0 | 0.906 |
| 3.0 | 0.849 |
| 4.0 | 0.789 |
| 5.0 | 0.729 |
| 6.0 | 0.669 |
Phase Change Material (PCM) Research for Thermal Energy Storage
This compound is a promising candidate for phase change materials (PCMs) in thermal energy storage (TES) systems, particularly for cooling applications, due to its melting point of approximately 25°C and a moderate energy-storage density. researchgate.net PCMs store and release thermal energy during a phase transition, typically between solid and liquid states.
Modulation of Phase Transition Temperatures
The melting point of pure this compound is around 25.8°C. google.com For specific applications, it is often necessary to adjust this transition temperature. Research has shown that dissolving small amounts of other salts can effectively modulate the melting point. researchgate.net For example, the addition of manganese chloride tetrahydrate (MnCl₂·4H₂O) has been found to be effective in altering the melting temperature. researchgate.net Adding 1 wt% and 5 wt% of sodium chloride (NaCl) to this compound can decrease the melting point to about 20°C and 4°C, respectively. researchgate.net In contrast, the addition of sodium nitrate (NaNO₃) showed no significant effect on the melting point. researchgate.net
Mitigation of Supercooling Phenomena
A significant challenge with many salt hydrate (B1144303) PCMs, including this compound, is the phenomenon of supercooling, where the material cools below its freezing point without solidifying. researchgate.net This delays the release of stored latent heat and can hinder the performance of the TES system.
Several strategies have been investigated to mitigate supercooling. The addition of nucleating agents is a common approach. For instance, magnesium nitrate hexahydrate has been used as a nucleating agent for calcium nitrate tetrahydrate. google.com In the context of this compound, research has focused on identifying suitable additives to promote nucleation and reduce the degree of supercooling. researchgate.net While severe supercooling has been observed in as-received specimens, certain treatments and additives have shown promise in increasing the solidification temperature. researchgate.net
Heat of Fusion and Energy Storage Density Assessments
The heat of fusion, or latent heat, is a critical parameter for a PCM as it determines the amount of energy that can be stored per unit mass. This compound has a reported heat of fusion of approximately 125.9 kJ/kg. researchgate.net
The addition of other substances to modulate the melting point can also affect the heat of fusion. For instance, while the addition of sodium nitrate did not alter the melting point, it did lead to a decrease in the heat of fusion as its concentration increased. researchgate.net Similarly, the addition of 1 wt% and 5 wt% of sodium chloride decreased the heat of fusion to about 120 J/g and 100 J/g, respectively. researchgate.net Despite these reductions, the energy storage density remains a key advantage. The energy storage density of this compound is estimated to be around 65 kWh/m³. researchgate.net
The table below summarizes the thermal properties of this compound and its mixtures.
| Material | Melting Temperature (°C) | Heat of Fusion (J/g) |
| Mn(NO₃)₂·6H₂O (Pure) | ~25.8 | 125.9 |
| Mn(NO₃)₂·6H₂O + 1 wt% NaCl | ~20 | ~120 |
| Mn(NO₃)₂·6H₂O + 5 wt% NaCl | ~4 | ~100 |
Crystallization Kinetics and Crystal Morphology Control
The kinetics of crystallization and the control of crystal morphology are vital for the consistent and reliable performance of this compound as a PCM. The crystallization process involves both nucleation and crystal growth.
Studies on the thermal decomposition of this compound have provided insights into its phase transitions. akjournals.com The melts of manganese nitrate hydrates are known to be viscous, which can impede crystallization. google.com A historical method to produce loose crystals involved agitating a melt of manganese nitrate hydrate in the presence of solid carbon dioxide. google.com The evaporating carbon dioxide provided the necessary cooling, while the agitation promoted the formation of individual crystals, resembling light, dry snow. google.com This process highlights the importance of both thermal and mechanical factors in controlling the crystal morphology.
More recent research into the crystallization of similar salt hydrate systems, such as the Mg²⁺//SO₄²⁻, NO₃⁻-H₂O system, has investigated the influence of factors like saturation temperature, cooling rate, and stirring rate on the metastable zone width, crystallization yield, and crystal morphology. researchgate.net These studies utilize techniques like X-ray diffraction and scanning electron microscopy to characterize the resulting crystals. researchgate.net While specific kinetic parameters for this compound crystallization are not extensively detailed in the provided context, the principles from related systems are applicable. Understanding and controlling these parameters are essential for preventing the formation of large, hard masses and ensuring efficient heat transfer during the phase change process. google.com
Advanced Analytical and Spectroscopic Characterization of Manganous Nitrate Hexahydrate and Its Derivatives
Structural Elucidation Techniques
Structural analysis provides fundamental insights into the crystalline nature and atomic arrangement of manganous nitrate (B79036) hexahydrate.
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of manganous nitrate hydrates. The diffraction pattern is a unique fingerprint of a specific crystalline structure. Manganous nitrate is known to exist in several hydrated forms, including the hexahydrate, tetrahydrate, and monohydrate, as well as an anhydrous form. wikipedia.org XRD analysis allows for the unambiguous identification of these phases.
The crystal structure of hexaaquomanganese(II) nitrate, Mn(H₂O)₆₂, has been determined by single-crystal XRD. It reveals an octahedral coordination of the manganese(II) ion, where the central manganese atom is surrounded by six water molecules. The nitrate ions are not directly coordinated to the manganese ion but are situated in the crystal lattice. In contrast, the tetrahydrate, Mn(NO₃)₂·4H₂O, features four coordinated water molecules and two unidentate nitrate ligands, also resulting in an octahedral geometry around the manganese center. wikipedia.org
The analysis of pyrolytic manganese dioxide prepared from manganese nitrate solutions using XRD can reveal the presence of different polymorphs, such as β-MnO₂ and α-Mn₂O₃, depending on the pyrolysis temperature. researchgate.net The broadness of XRD peaks can also indicate the degree of crystallinity, with broader peaks suggesting poorer crystallinity or the presence of amorphous material. researchgate.net
Table 1: Crystallographic Data for Manganous Nitrate Hydrates
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Mn(NO₃)₂·6H₂O | - | - | - | - | - | - |
| Mn(NO₃)₂·4H₂O | Monoclinic | C2/c | 10.170 | 5.377 | 7.315 | 94.79 |
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of crystalline materials. When applied to manganous nitrate hexahydrate, SEM can reveal details about crystal shape, size distribution, and surface texture. These morphological characteristics can be influenced by the synthesis conditions.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides qualitative and quantitative elemental analysis of the sample. thermofisher.com An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the material being observed. thermofisher.com For this compound, EDX analysis would confirm the presence of manganese (Mn), nitrogen (N), and oxygen (O) in the expected stoichiometric ratios. This technique is particularly useful for assessing the purity of the compound and detecting any elemental contaminants. mdpi.comresearchgate.net The combination of SEM and EDX allows for a comprehensive understanding of the material's morphology and its elemental makeup.
Table 2: Expected EDX Data for Pure this compound
| Element | Atomic Symbol | Theoretical Atomic % (excluding H) |
| Manganese | Mn | 5.88 |
| Nitrogen | N | 11.76 |
| Oxygen | O | 82.35 |
Spectroscopic Investigations
Spectroscopic techniques probe the interactions of electromagnetic radiation with the compound, providing information about chemical bonding, molecular vibrations, and elemental composition.
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the nitrate ion (NO₃⁻) and the water of hydration (H₂O).
The nitrate ion, with its D₃h symmetry, has several characteristic vibrational modes. The asymmetric stretching (ν₃) mode typically appears as a strong band in the region of 1350-1480 cm⁻¹. The out-of-plane bend (ν₂) is observed around 810-840 cm⁻¹, and the in-plane deformation (ν₄) is found near 700-740 cm⁻¹. The presence of coordinated and uncoordinated nitrate groups can lead to splitting of these bands.
The water molecules in the hydrate (B1144303) will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. The H-O-H bending vibration is typically observed around 1600-1630 cm⁻¹. The position and shape of these bands can provide information about the strength of hydrogen bonding within the crystal structure. The interaction between the manganese ion and the water molecules can also influence the vibrational frequencies.
Raman spectroscopy is a complementary vibrational spectroscopic technique that is particularly sensitive to the symmetric vibrations of non-polar bonds. For this compound, Raman spectroscopy can provide valuable information about the nitrate ion symmetry and the hydration sphere of the manganese(II) ion.
The symmetric stretching mode (ν₁) of the free nitrate ion is Raman active and appears as a strong, sharp peak around 1045-1049 cm⁻¹. researchgate.net The position and splitting of this peak can indicate the nature of the interaction between the nitrate ion and the manganese cation, including the formation of contact ion pairs. The low-frequency region of the Raman spectrum can reveal vibrations associated with the Mn-O bonds of the hydrated manganese(II) complex, [Mn(H₂O)₆]²⁺. Changes in the Raman spectra of aqueous solutions of manganous nitrate at different concentrations can be used to study the hydration structure and the degree of ion pairing.
Table 3: Characteristic Raman and FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Assignment |
| ν(O-H) | 3200-3600 | FT-IR | H₂O stretching |
| δ(H-O-H) | 1600-1630 | FT-IR | H₂O bending |
| ν₃(NO₃⁻) | ~1350-1480 | FT-IR | Asymmetric N-O stretch |
| ν₁(NO₃⁻) | ~1045-1049 | Raman | Symmetric N-O stretch |
| ν₂(NO₃⁻) | ~810-840 | FT-IR | Out-of-plane N-O bend |
| ν₄(NO₃⁻) | ~700-740 | FT-IR | In-plane N-O bend |
| ν(Mn-O) | Low frequency | Raman | Mn-O stretch of aquo-complex |
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. azom.commalvernpanalytical.com The sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is emitted as fluorescent X-rays. The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the concentration of the element in the sample. usgs.gov
XRF is an effective method for quantifying the manganese content in this compound and its derivatives. uni.edu It can also be used to detect and quantify any metallic impurities that may be present. The technique is advantageous due to its speed, minimal sample preparation requirements, and ability to analyze a wide range of sample forms, including solids and powders. azom.commalvernpanalytical.com For accurate quantitative analysis, calibration with standard reference materials is often necessary. azom.com XRF can also provide information about the oxidation state of manganese by analyzing the fine structure of the X-ray emission spectra. mdpi.comacs.org
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of manganese(II) ions from manganous nitrate solutions. By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the Mn(II) species and provide information on the kinetics of the electron transfer reactions.
Studies on manganese(II) solutions reveal distinct redox events. The oxidation of Mn(II), typically to Mn(III) or Mn(IV) species, and its subsequent reduction can be observed as peaks in the voltammogram. The redox process for Mn(II) in aqueous solutions is often complex and can be influenced by factors such as pH, the presence of complexing agents, and the electrode material. For instance, the reduction of Mn(II) has been observed to have an onset potential of approximately -1.44 V versus a Saturated Calomel Electrode (SCE). acs.org Conversely, the oxidation of Mn(II) can occur at potentials around +0.5 V to +0.8 V vs SCE. acs.orgresearchgate.net The separation between the anodic and cathodic peak potentials provides insight into the reversibility of the reaction; in many aqueous systems, the manganese redox system is found to be quasi-reversible or irreversible. researchgate.net
Research findings on the redox potentials of manganese species in various aqueous systems are summarized below.
| Redox Process | Reported Potential (vs. SCE) | System/Conditions | Reference |
|---|---|---|---|
| Mn(II) Reduction Onset | -1.44 V | 0.5 mM MnSO₄ in 20 mM K₂SO₄ | acs.org |
| Mn(II) Oxidation Onset | +0.5 V | Mn(II) on carbon black particles | acs.org |
| Mn(IV)O₂ Reduction Onset | +0.83 V | γ-MnO₂ at pH 6.0 | researchgate.net |
| Mn-Sac Complex Anodic Peak | 1.0607 V | 3 mM Mn-Saccharin in 0.1 M KCl | researchgate.net |
| Mn-Sac Complex Cathodic Peak | 0.5391 V | 3 mM Mn-Saccharin in 0.1 M KCl | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrode materials derived from manganous nitrate, particularly manganese dioxide (MnO₂), which is a prominent candidate for supercapacitors. nano-ntp.com EIS involves applying a small AC potential perturbation over a wide range of frequencies and measuring the current response to determine the impedance of the system.
The resulting Nyquist plot, which graphs the imaginary part of impedance against the real part, provides valuable information. The x-intercept at high frequency represents the equivalent series resistance (Rₛ), which includes electrolyte resistance and contact resistance. A semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (R꜀ₜ) at the electrode/electrolyte interface. The low-frequency region, often a straight line, relates to diffusion-controlled processes, such as ion diffusion within the electrode material (Warburg impedance).
For many MnO₂ materials synthesized from manganous nitrate, the Nyquist plot may not show a clear semicircle, suggesting that the electrochemical reactions are largely limited by diffusion resistance rather than charge transfer resistance. mdpi.com EIS analysis is crucial for evaluating the performance of these materials in applications like supercapacitors, providing data on ion transfer speeds and the capacitive behavior of the electrode. ias.ac.ind-nb.info
| Material (Derived from Mn(NO₃)₂) | Parameter | Value (Ω) | Reference |
|---|---|---|---|
| α-MnO₂ | Solution Resistance (Rₛ) | 7.50 | mdpi.com |
| β-MnO₂ | Solution Resistance (Rₛ) | 7.56 | mdpi.com |
| γ-MnO₂ | Solution Resistance (Rₛ) | 7.59 | mdpi.com |
| Ag-doped MnCuO NPs | Solution Resistance (Rₛ) | 12.30 | ias.ac.in |
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry - DSC)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the thermal stability and decomposition pathway of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing phase transitions like melting and decomposition.
The thermal decomposition of Mn(NO₃)₂·6H₂O is a multi-stage process. semanticscholar.org Upon heating, the compound first melts at a relatively low temperature. This is followed by a series of dehydration steps where the water of hydration is lost. Studies have identified the process as involving initial melting, followed by dehydration to a monohydrate, and then further dehydration of the monohydrate, which is accompanied by partial decomposition to MnO₂. The final stage involves the decomposition of the remaining anhydrous nitrate into manganese oxides. semanticscholar.orgresearchgate.net DSC data is used to determine the enthalpies associated with these transitions. semanticscholar.org The melting point of the hexahydrate is approximately 25°C, making it a subject of interest for phase change material applications. researchgate.nettropag.com
The key thermal events for this compound are summarized in the table below.
| Thermal Event | Approximate Temperature Range | Enthalpy of Transition (ΔH) | Notes | Reference |
|---|---|---|---|---|
| Melting | ~25.3 °C | 126-131 J/g | Congruent melting of the hexahydrate. | researchgate.net |
| Dehydration (Step 1) | Starts after melting | - | Dehydration from hexahydrate to monohydrate. | semanticscholar.org |
| Dehydration (Step 2) & Partial Decomposition | Up to ~150 °C | - | Dehydration of monohydrate, with some decomposition to MnO₂. | semanticscholar.orgresearchgate.net |
| Final Decomposition | Higher temperatures | - | Decomposition of anhydrous nitrate to MnO₂. | semanticscholar.org |
Purity Assessment and Impurity Analysis Methods
Assessing the purity of this compound is critical for its application in high-purity fields, such as the synthesis of electronic materials and catalysts. gtilaboratorysupplies.com A combination of analytical techniques is employed to quantify the manganese(II) nitrate content and to detect and quantify trace impurities.
The primary assay, or the determination of the main component's purity, is often performed using complexometric titration. sigmaaldrich.com This method involves titrating the manganese(II) ions with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to a colorimetric endpoint.
Analysis of impurities is equally important. Trace metal impurities are typically analyzed using highly sensitive spectroscopic techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). These methods can detect metal contaminants down to parts-per-million (ppm) or lower levels. Common anionic impurities, such as chlorides and sulfates, are often determined using ion chromatography or classical wet chemical methods like turbidimetry. Commercial grades of manganous nitrate, whether tetrahydrate or hexahydrate, specify the maximum allowable limits for a range of potential impurities. itwreagents.comecplabchem.co.nz
The table below lists common impurities and their typical maximum limits found in analytical grade manganous nitrate.
| Impurity | Chemical Formula | Typical Maximum Limit (%) | Reference |
|---|---|---|---|
| Chloride | Cl | 0.001 - 0.005 | sigmaaldrich.comecplabchem.co.nz |
| Sulfate | SO₄ | 0.005 | sigmaaldrich.comecplabchem.co.nz |
| Ammonium | NH₄ | 0.05 | sigmaaldrich.comitwreagents.com |
| Calcium | Ca | 0.001 - 0.005 | sigmaaldrich.comitwreagents.com |
| Copper | Cu | 0.0005 | sigmaaldrich.com |
| Iron | Fe | 0.0005 - 0.005 | sigmaaldrich.comecplabchem.co.nz |
| Potassium | K | 0.005 | sigmaaldrich.comecplabchem.co.nz |
| Magnesium | Mg | 0.005 | sigmaaldrich.com |
| Sodium | Na | 0.005 - 0.01 | sigmaaldrich.comecplabchem.co.nz |
| Lead | Pb | 0.001 - 0.005 | sigmaaldrich.comecplabchem.co.nz |
| Zinc | Zn | 0.001 | sigmaaldrich.com |
Theoretical and Computational Chemistry Approaches to Manganous Nitrate Hexahydrate
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and nature of chemical bonds in manganous nitrate (B79036) hexahydrate. While a crystal structure of the hexahydrate, Mn(H₂O)₆₂, reveals the manganese(II) ion in an octahedral coordination environment with six water molecules, DFT calculations provide a deeper understanding of this arrangement.
Studies on related complexes, such as trans-[M(H₂O)₄(NO₃)₂] where M is a divalent metal ion including Mn²⁺, have been performed using DFT. These calculations help in understanding the geometry and stability of such complexes. For the Mn²⁺ complex, the metal-ligand binding energies follow the Irving-Williams series, and DFT methods can predict these energies with reasonable accuracy. The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is crucial for obtaining reliable results. Solvation models, like the Polarizable Continuum Model (PCM), can be incorporated to simulate the effects of a solvent environment, which tends to shorten the M–OH₂ bonds and lengthen the M–ONO₂ bonds compared to the gas phase.
The vibrational properties of similar hexacoordinated manganese complexes have also been investigated using DFT. For instance, in a study of Mn(NH₃)₆₂, the equilibrium geometry and harmonic vibrational frequencies were determined using the B3LYP functional. The calculated vibrational spectra, when compared with experimental FT-IR and FT-Raman data, allow for a detailed assignment of the vibrational modes, providing insights into the strength and nature of the coordinate bonds.
DFT calculations on the [Mn(H₂O)₆]²⁺ cluster, the core of manganous nitrate hexahydrate, have been used to optimize its geometry and calculate its vibrational frequencies. The inclusion of a second hydration shell in the model, [Mn(H₂O)₆(H₂O)₁₂]²⁺, along with a polarizable continuum, yields more realistic values for the Mn-O stretching frequencies, highlighting the importance of the surrounding environment in accurately modeling the system.
Table 1: Selected DFT-Calculated Properties of Manganese(II) Complexes
| Property | Complex | Method | Result | Reference |
|---|---|---|---|---|
| Metal-Ligand Binding Energy | trans-[Mn(H₂O)₄(NO₃)₂] | B3LYP/6-311++G(d,p) | Follows Irving-Williams series | researchgate.net |
| Vibrational Frequencies | [Mn(NH₃)₆]²⁺ | B3LYP/LAN2LTZ+/6-311+G(d,p) | Good agreement with experimental IR/Raman | nih.gov |
Ab Initio Molecular Dynamics (AIMD) Simulations for Solution Dynamics
Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the dynamic behavior of manganous nitrate in aqueous solutions. These simulations, which are based on quantum mechanical principles, can provide a detailed picture of the hydration structure around the Mn²⁺ ion, the dynamics of water exchange, and the interactions between the hydrated manganese ion and the nitrate anions. researchgate.net
AIMD simulations of aqueous solutions of divalent metal nitrates, such as magnesium and calcium nitrates, reveal that the cations are strongly hydrated. acs.org For the Mn²⁺ ion, it is expected to form a stable hexaaqua complex, [Mn(H₂O)₆]²⁺, in solution. The dynamics of water molecules in the first and second hydration shells are significantly influenced by the cation. The residence time of water molecules in the first hydration shell of divalent cations is typically on the order of nanoseconds, indicating a relatively stable coordination environment. researchgate.net
The presence of nitrate ions in the solution can influence the hydration structure. In dilute solutions, the Mn²⁺ ion is expected to exist primarily as the fully hydrated [Mn(H₂O)₆]²⁺ cation, with the nitrate ions located in the outer hydration shells. However, as the concentration increases, the formation of contact ion pairs, where the nitrate ion directly coordinates with the Mn²⁺ ion, becomes more probable. AIMD simulations can quantify the extent of ion pairing and characterize the structure of these contact ion pairs.
Furthermore, AIMD simulations can be used to study the vibrational spectroscopy of these solutions. The dynamics of frequency fluctuations of the O-H bonds of water molecules in different hydration environments can be calculated, providing insights that can be compared with experimental techniques like 2D-IR spectroscopy. acs.org
Table 2: Typical Parameters Investigated by AIMD in Aqueous Metal Nitrate Solutions
| Parameter | Description | Significance |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from a reference atom. | Defines the structure of hydration shells around the ions. |
| Coordination Number (CN) | The average number of nearest-neighbor atoms to a central atom. | Determines the number of water molecules in the hydration shells. |
| Residence Time (τ) | The average time a water molecule spends in a specific hydration shell. | Indicates the stability of the hydration complex. |
Thermodynamic Modeling (e.g., Pitzer Model, SIT) for Aqueous Systems
Thermodynamic models are essential for describing and predicting the properties of electrolyte solutions, such as manganous nitrate in water. The Pitzer model and the Specific Ion Interaction (SIT) model are two widely used approaches for this purpose. researchgate.netmdpi.com
The Pitzer model is a semi-empirical model that accounts for the long-range electrostatic interactions and short-range ionic interactions in electrolyte solutions. mdpi.com It uses a set of ion-specific parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ) to calculate thermodynamic properties like osmotic coefficients and mean ionic activity coefficients. For manganous nitrate solutions, Pitzer parameters have been determined by fitting experimental data from various sources, including freezing point depression and water activity measurements. mdpi.comsemanticscholar.org These parameters can be temperature-dependent, allowing for the prediction of properties over a range of temperatures. mdpi.com
The Specific Ion Interaction (SIT) model is a simpler approach that is often used in geochemistry and hydrometallurgy. researchgate.netmdpi.com It assumes that the activity coefficient of an ion is primarily influenced by its short-range interactions with ions of the opposite charge. The model uses specific ion interaction coefficients (ε) to describe these interactions. For the Mn(NO₃)₂-H₂O system, SIT parameters have also been evaluated, providing a good representation of the experimental data, comparable in accuracy to the Pitzer model in many cases. mdpi.com
Both models have been successfully applied to describe the thermodynamic properties of aqueous manganous nitrate solutions up to high concentrations. mdpi.com They can be used to calculate water activity, osmotic coefficients, and mean ionic activity coefficients, and to predict phase equilibria, such as the solubility of this compound. mdpi.comsciengine.com
Table 3: Pitzer and SIT Model Parameters for Aqueous Mn(NO₃)₂ at 298.15 K
| Model | Parameter | Value | Reference |
|---|---|---|---|
| Pitzer | β⁽⁰⁾ | 0.2033 | mdpi.com |
| β⁽¹⁾ | 1.405 | mdpi.com | |
| Cᵠ | -0.0116 | mdpi.com |
Prediction of Material Properties and Reaction Pathways
Computational chemistry methods can be employed to predict various material properties of this compound and its potential reaction pathways. For instance, the thermal stability and decomposition of the compound can be investigated. Experimental studies have shown that the thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous nitrate to manganese oxides. researchgate.netacs.org
Computational approaches can provide a more detailed understanding of these processes. By calculating the potential energy surface, it is possible to identify intermediate species and transition states involved in the decomposition pathway. This can help in elucidating the reaction mechanism at a molecular level. Similar computational studies on the thermal decomposition of other metal nitrate hydrates, such as iron(III) nitrate nonahydrate, have been successful in modeling the process. researchgate.net
Furthermore, computational methods can be used to predict other material properties. For example, the solubility of manganous nitrate in water can be predicted using thermodynamic models like the extended UNIQUAC model. aip.org These models can also be used to predict the phase diagrams of multicomponent systems containing manganous nitrate, which is relevant for applications such as phase change materials. researchgate.net
The prediction of reaction pathways is a rapidly developing area of computational chemistry. For manganous nitrate, this could involve predicting its behavior in various chemical environments, such as its role as a precursor in the synthesis of other manganese-containing materials or its potential catalytic activity. For example, the oxidation pathways of aqueous Mn²⁺ can be investigated using computational methods to understand its role in environmental and industrial processes.
Table 4: Predicted and Experimental Properties of Manganous Nitrate
| Property | Method | Predicted/Experimental Value | Reference |
|---|---|---|---|
| Melting Point | Experimental | 26 °C | |
| Thermal Decomposition | Experimental (TGA) | Dehydration followed by decomposition to MnO₂ | researchgate.netacs.org |
| Solubility in H₂O at 25 °C | Experimental | ~63.26 mass % |
Environmental Research Applications of Manganese Based Materials Derived from Manganous Nitrate Hexahydrate
Adsorption Studies for Heavy Metal Removal from Aqueous Media
The contamination of water sources with heavy metals is a significant environmental issue due to their toxicity and persistence. Manganese oxides, often synthesized from precursors like manganous nitrate (B79036) hexahydrate, have emerged as highly effective adsorbents for removing heavy metal ions from aqueous solutions. Their high surface area, numerous adsorption sites, and specific crystal structures contribute to their excellent removal capabilities.
Research has focused on various forms of manganese dioxide (MnO₂), which can be readily prepared from manganous nitrate hexahydrate through controlled precipitation and oxidation processes. Studies have shown that the adsorption affinity of MnO₂ is highly dependent on its crystalline structure, with different polymorphs exhibiting varying efficiencies for heavy metal removal. For instance, hierarchically structured manganese oxides demonstrate superior performance. One study reported the synthesis of MnO₂ with a hollow mesoporous structure that exhibited exceptionally high adsorption capacities for several heavy metal ions. This material, which can be derived from manganese salts, showed maximum adsorption capacities of 897.0 mg/g for Pb²⁺, 437.5 mg/g for Cu²⁺, and 354.3 mg/g for Cd²⁺.
The mechanism of removal is often a combination of physical adsorption, electrostatic attraction, surface complexation with hydroxyl groups, and ion exchange. The effectiveness of these materials is influenced by factors such as pH, initial metal ion concentration, and adsorbent dosage. For example, the adsorption of Cd(II) on manganese oxide increases significantly as the pH rises from 4.0 to 6.0. To enhance their practical application, manganese oxides are often incorporated into composite materials, such as being coated onto magnetic nanoparticles (Fe₃O₄/MnO₂), which allows for easy separation and recovery of the adsorbent after water treatment.
| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Hollow Mesoporous MnO₂ (HMN) | Pb²⁺ | 897.0 | |
| Hollow Mesoporous MnO₂ (HMN) | Cu²⁺ | 437.5 | |
| Hollow Mesoporous MnO₂ (HMN) | Cd²⁺ | 354.3 | |
| ε-MnO₂ | Pb²⁺ | 339.15 | |
| ε-MnO₂ | Cd²⁺ | 107.50 | |
| Manganese Oxide | Cd(II) | 104.17 | |
| ε-MnO₂ | Cu²⁺ | 86.30 | |
| Fe₃O₄/MnO₂ Nanocomposite | Cd(II) | 53.2 |
Adsorption and Degradation of Organic Pollutants
Beyond heavy metals, manganese-based materials derived from precursors like this compound are investigated for the remediation of organic pollutants, such as synthetic dyes from textile industry wastewater. These materials can act as both adsorbents and catalysts in advanced oxidation processes (AOPs) to break down complex organic molecules into simpler, less harmful substances.
Manganese dioxide (MnO₂) is a particularly promising
Future Research Directions and Emerging Applications
Integration in Multifunctional Materials
Manganous nitrate (B79036) hexahydrate serves as a crucial precursor for the synthesis of manganese-based materials with tailored functionalities. pubcompare.ai Its application is pivotal in the development of advanced materials with specific electronic and magnetic properties. pubcompare.ai
One area of significant interest is its use in creating phase change materials (PCMs) for thermal energy storage. researchgate.net Research has shown that manganous nitrate hexahydrate has a melting temperature of approximately 25°C and a moderate energy-storage density, making it a candidate for cooling systems. researchgate.net Studies have explored modulating its melting point and reducing supercooling by adding small amounts of other salts, such as manganese chloride tetrahydrate, to optimize its performance for thermal energy storage applications. researchgate.net
Furthermore, this compound is utilized in the fabrication of multifunctional nanoparticles. For instance, it is a precursor in the sol-gel synthesis of manganese-doped zinc oxide nanoparticles. tandfonline.com These nanoparticles, when capped with agents like chitosan (B1678972) or CTAB, exhibit properties suitable for biomedical applications such as hyperthermia. tandfonline.com The resulting materials have shown spherical morphologies, which are ideal for such uses. tandfonline.com Similarly, it is used to create manganese oxide nanoparticles and nanocomposites with other metal oxides like magnesium oxide, which have applications in textiles and as bactericidal agents. whiterose.ac.ukmdpi.com
The compound is also instrumental in the synthesis of magnetic materials. Researchers have noted its role in developing novel magnetic materials that could have applications in quantum computing due to the precise control it allows over electron spin states. pubcompare.ai
Sustainable Synthesis and Green Chemistry Pathways
There is a growing emphasis on developing environmentally friendly methods for synthesizing chemical compounds, and this compound is at the forefront of this research. Green synthesis approaches aim to create nanoparticles and other materials using less hazardous processes. bohrium.com
One sustainable method involves the use of starch powder as a polymerization agent in a wet-chemical method to produce (MgO)1-x(MnO)x nanocomposites from magnesium nitrate hexahydrate and manganese nitrate. bohrium.com This "green" method results in materials with potential applications in photonic devices. bohrium.com Another approach utilizes plant extracts as bio-reductants. These natural compounds, rich in antioxidants, can replace traditional, more hazardous chemical reducers. mdpi.com This biosynthetic approach is not only cost-effective and scalable but can also be performed at room temperature. mdpi.com
The synthesis of amines, which are crucial in the chemical industry, is another area where green chemistry principles are being applied. rsc.org While not directly involving this compound in all cases, the methodologies for assessing the environmental impact of these processes are relevant to the broader goal of sustainable chemical production. rsc.org Research into the synthesis of various metal oxide nanoparticles, including those derived from manganese, emphasizes the use of natural biological materials to create "green" nanoparticles for a range of applications. mdpi.com
Novel Electrochemical Systems and Devices
This compound is a key precursor in the development of materials for advanced electrochemical systems, particularly for energy storage applications like batteries and supercapacitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It serves as a source of manganese ions for synthesizing various manganese-containing materials. sigmaaldrich.comsigmaaldrich.com
The compound is used to fabricate materials for lithium-ion batteries. For example, it is a raw material for producing manganese trioxide (Mn2O3), which is a precursor for soft magnetic materials and a base material for lithium-ion battery electrodes. nanotrun.com The synthesis process can involve heating manganese nitrate hexahydrate to produce different phases of manganese oxide. nanotrun.com It is also used in the synthesis of Li-rich layered oxide cathode materials, where the choice of precursor anions (acetate vs. nitrate) can influence particle size, morphology, and ultimately, the battery's performance. mdpi.comresearchgate.net Using nitrate-based metal salts has been shown to result in smaller particle sizes, which can lead to higher initial discharge capacity. mdpi.com
In the realm of supercapacitors, manganous nitrate hydrate (B1144303) is used as a precursor for manganese dioxide (MnO2), which exhibits high specific capacitance and excellent cycling stability. sigmaaldrich.com It can also function as a safe and cost-effective electrolyte for rapid energy storage applications. sigmaaldrich.comsigmaaldrich.com Research has demonstrated the synthesis of δ-MnO2 nanostructures with large mesopores for high-performance lithium-ion battery anodes. sigmaaldrich.com
Biomedical and Biological System Interactions (e.g., enzyme studies)
The biomedical applications of materials derived from this compound are an expanding area of research. Manganese-based nanomaterials, or "nanozymes," combine the physicochemical properties of the nanomaterials with the catalytic activity of natural enzymes. nih.gov These nanozymes are being explored for applications in tumor therapy and sensing detection. nih.gov
This compound is used in the synthesis of bimetallic manganese-based metal-organic frameworks (MOFs) that act as nanozymes with enhanced oxidase-like catalytic activity. acs.org These nanozymes can be used to identify and measure antioxidants. acs.org The synthesis involves dissolving manganous nitrate in deionized water and mixing it with an organic ligand. acs.org
The compound is also a precursor in the synthesis of manganese oxide (Mn3O4) nanoparticles via a precipitation method. nih.gov These nanoparticles have demonstrated antimicrobial activity against various bacterial and fungal strains and have shown anticancer activity against lung and breast cancer cell lines. nih.gov
In enzyme studies, the interaction of manganese ions with enzymes is a subject of investigation. Manganese is an essential micronutrient that acts as a cofactor for many enzymes involved in redox reactions, phosphorylation, and other metabolic processes. nih.gov Studies have used manganese nitrate to investigate the effects of metal ions on enzyme activity and aggregation. For example, research on alkaline phosphatase has shown that the presence of certain metal ions can influence enzyme aggregation. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for producing high-purity manganous nitrate hexahydrate-derived nanomaterials?
- Methodological Answer : Co-precipitation is widely used. Dissolve this compound in deionized water, adjust pH with sodium hydroxide (e.g., 9–11), and precipitate the product. Post-synthesis, wash repeatedly with ethanol/water to remove impurities, then calcine at 400–600°C to obtain crystalline oxides. Key parameters include precursor molar ratios, pH, and calcination temperature, which influence crystallinity and surface area .
Q. Which characterization techniques are critical for analyzing manganous nitrate-derived compounds?
- Methodological Answer : Use XRD to confirm crystallinity and phase purity, SEM/TEM for morphology analysis, BET for surface area and porosity, and FTIR to identify functional groups. For magnetic properties, VSM (vibrating sample magnetometry) is essential. Cross-referencing multiple techniques ensures accurate interpretation of structural and functional properties .
Q. How do researchers prepare stable standard solutions of this compound for spectroscopic analysis?
- Methodological Answer : Dissolve a precisely weighed mass (e.g., 1.055 g for 1000 mg/L Mn²⁺ stock) in distilled water using a volumetric flask. Store the stock solution at 4°C; it remains stable for ~7 days. Dilute working solutions (e.g., 10–100 mg/L) should be prepared fresh daily to avoid hydrolysis or oxidation .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under dry conditions (hygroscopicity risk). Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid mixing with reducing agents to prevent exothermic reactions. Monitor for deliquescence during long-term storage .
Advanced Research Questions
Q. How does this compound function as a precursor in high-entropy oxide (HEO) catalysts?
- Methodological Answer : Combine Mn(NO₃)₂·6H₂O with other transition metal nitrates (e.g., Co, Ni, Fe) in equimolar ratios. Sol-gel or co-precipitation methods followed by calcination (500–800°C) yield HEOs with enhanced redox activity. Mn contributes to oxygen vacancy formation, improving catalytic efficiency in toluene oxidation .
Q. What role does Mn doping play in enhancing the magnetic properties of spinel ferrite nanoparticles (SPIONs)?
- Methodological Answer : Doping SPIONs with Mn²⁺ alters superexchange interactions between octahedral and tetrahedral sites, increasing saturation magnetization. Optimize dopant concentration (e.g., 5–10 mol%) during co-precipitation. Characterize using VSM and Mössbauer spectroscopy to correlate doping levels with magnetic behavior .
Q. How can researchers address discrepancies in reported optimal calcination temperatures for Mn-based mixed oxides?
- Methodological Answer : Variations arise from differences in precursor composition and target applications. Perform TGA-DSC to identify decomposition stages, then test calcination temperatures in 50°C increments (e.g., 400°C vs. 600°C). Characterize phase purity (XRD) and surface properties (BET) to determine the optimal thermal profile .
Q. What methodologies improve the efficiency of Mn nitrate-derived adsorbents in pollutant removal?
- Methodological Answer : Synthesize MnO₂-MgO nanocomposites via co-precipitation. Higher surface area (>150 m²/g) and mesoporosity (2–5 nm pores) enhance dye adsorption. Adjust synthesis pH to 10–12 and calcine at 450°C to balance crystallinity and active sites .
Q. How to mitigate phase impurities when synthesizing Mn-containing layered double hydroxides (LDHs)?
- Methodological Answer : Control stoichiometry (Mn²⁺:M³⁺ = 2:1–3:1) and pH (9.5–10.5) during co-precipitation. Age the gel at 60°C for 12–24 hours to improve crystallinity. Use XRD and TEM to verify single-phase LDH formation .
Data Contradiction Analysis
- Example : Conflicting reports on Mn-doped SPIONs’ magnetic properties may stem from differences in doping methods (in-situ vs. post-synthesis) or oxidation states (Mn²⁺ vs. Mn³⁺). To resolve, standardize synthesis protocols and use XPS to confirm oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
